molecular formula C9H11NO B8689962 5,6,7,8-Tetrahydroisoquinoline 2-oxide

5,6,7,8-Tetrahydroisoquinoline 2-oxide

Cat. No. B8689962
M. Wt: 149.19 g/mol
InChI Key: AQEYJNQCMXIBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinoline 2-oxide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydroisoquinoline 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroisoquinoline 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-Tetrahydroisoquinoline 2-oxide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium

InChI

InChI=1S/C9H11NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2

InChI Key

AQEYJNQCMXIBFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C[N+](=C2)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5,6,7,8-Tetrahydroisoquinoline (13.3 g, 100 mmole) is dissolved in 35 ml glacial acetic acid in a 200 ml one neck round bottom flask. The solution is warmed to 95-100° C. and is treated dropwise with 30% hydrogen peroxide (28 ml). The reaction is stirred at 95-100° C. for 6h, is treated portionwise with paraformaldehyde until negative to starch iodide paper, and the volatiles are removed in vacuo. The residue is azeotroped with 2×100 ml toluene and the crude material is chromatographed over 500 g silica gel (230-400 mesh), eluting with 4 l 6% methanol/dichloromethane followed by 1 l 10% methanol/dichloromethane while collecting 50 ml fractions. Fractions 39-82 are combined and concentrated to afford 12.8 g (86%) of 5,6,7,8-tetrahydroisoquinoline-N-oxide.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydroisoquinoline (10 g) was added to methylene chloride (100 ml) and a 10% aqueous solution (100 ml) of sodium carbonate. Under vigorous stirring, a 70% solution of m-chloroperbenzoic acid (20 g) in methylene chloride (100 ml) was dropped thereinto at 0° C. Then the reaction solution was extracted with methylene chloride. The methylene chloride layer was washed with brine, dried and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (methylene chloride/methanol system) to give the title compound (7.50 g) as a colorless oil. (283-2) 5,6,7,8-Tetrahydroisoquinolin-5-ol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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